molecular formula C19H21ClN6O2 B2686143 8-(3-((3-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923251-64-3

8-(3-((3-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2686143
CAS No.: 923251-64-3
M. Wt: 400.87
InChI Key: XORLIELVJVRXLG-UHFFFAOYSA-N
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Description

8-(3-((3-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a potent and selective antagonist for the adenosine A 1 receptor. Its research value is primarily derived from its ability to selectively block A 1 receptor signaling, a key pathway involved in modulating cardiovascular, renal, and neurological functions. This compound serves as a critical pharmacological tool for investigating the distinct roles of adenosine receptor subtypes, particularly in differentiating A 1 -mediated effects from those of the A 2A , A 2B , and A 3 receptors. Research utilizing this antagonist has been instrumental in elucidating the A 1 receptor's involvement in cardioprotection and ischemia-reperfusion injury , as well as its function in regulating neuronal excitability and sleep-wake cycles within the central nervous system. By inhibiting the A 1 receptor, which is coupled to G i/o proteins, this compound prevents the inhibition of adenylyl cyclase and the activation of potassium channels, thereby providing a mechanism to study downstream cellular consequences. Its application is vital in preclinical research models aiming to understand pathological conditions where adenosine signaling is dysregulated and for evaluating potential therapeutic strategies targeting the adenosine A 1 receptor.

Properties

IUPAC Name

6-[3-(3-chloroanilino)propyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O2/c1-12-11-26-15-16(23(2)19(28)24(3)17(15)27)22-18(26)25(12)9-5-8-21-14-7-4-6-13(20)10-14/h4,6-7,10-11,21H,5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORLIELVJVRXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCNC4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(3-((3-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS No. 923251-64-3) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula of the compound is C19_{19}H21_{21}ClN6_6O2_2, with a molecular weight of approximately 400.9 g/mol. The structure features a purine core with a chlorophenyl substituent, which is crucial for its biological interactions.

PropertyValue
CAS Number923251-64-3
Molecular FormulaC19_{19}H21_{21}ClN6_6O2_2
Molecular Weight400.9 g/mol

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly concerning its interaction with biological macromolecules and potential therapeutic effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through modulation of specific signaling pathways.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating possible applications in treating inflammatory diseases.
  • Antiviral Properties : Some studies have indicated that it may interfere with viral replication mechanisms.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various targets within the purinergic signaling system. This system plays a crucial role in numerous physiological processes and is a promising target for drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that the compound can inhibit cell growth in various cancer cell lines at micromolar concentrations. For instance, an IC50 value (the concentration required to inhibit cell growth by 50%) has been reported in the low micromolar range for certain cancer types.
  • In Vivo Studies : Animal models have shown that treatment with this compound can lead to reduced tumor size and improved survival rates compared to control groups.

Comparative Analysis

To better understand the significance of this compound within its class, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
8-(3-((2-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine Similar imidazo[2,1-f]purine coreVariation in chlorination position affects activity
9-(4-chlorophenyl)adenine Purine base with a chlorinated phenyl groupSimpler structure but shares similar targets

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / CAS / Source Core Structure Substituents Molecular Formula Molecular Weight Key Structural Differences Potential Biological Targets
Target Compound Imidazo[2,1-f]purine 1,3,7-Trimethyl; 8-(3-((3-chlorophenyl)amino)propyl) C19H21ClN6O2* ~430.9† Reference compound Hypothesized: 5-HT/D2 receptors, PDEs
8-(3-((3-Chloro-4-methoxyphenyl)amino)propyl)-... (CAS 923229-49-6) Same core 1,3,7-Trimethyl; 8-(3-((3-chloro-4-methoxyphenyl)amino)propyl) C20H23ClN6O3 430.9 Additional 4-methoxy on phenyl ring Enhanced solubility due to methoxy group
8-{2-[(3-Chlorophenyl)amino]ethyl}-1,3,6,7-tetramethyl-... (CAS 923151-97-7) Same core 1,3,6,7-Tetramethyl; 8-(2-((3-chlorophenyl)amino)ethyl) C19H21ClN6O2 424.9 Shorter ethyl linker; extra methyl groups at 6,7 Increased steric hindrance; potential metabolic stability
Compound 5 () Imidazo[2,1-f]purine 8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl) C25H30N6O4 478.5 Isoquinoline-butyl substituent High affinity for 5-HT1A, D2 receptors; PDE4B1/PDE10A inhibition
8-(3-Chlorophenyl)-7-(4-fluorophenyl)-... (CAS 497867-71-7) Same core 1,3-Dimethyl; 8-(3-chlorophenyl); 7-(4-fluorophenyl) C21H16ClFN4O2 428.8 Dual halogenated aryl groups Enhanced π-π stacking for kinase/receptor binding

*Calculated based on structural similarity to . †Estimated from analogs.

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